Prazosin-d8

Descripción general

Descripción

Synthesis Analysis

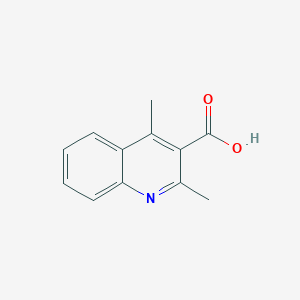

Prazosin and its derivatives, including Prazosin-d8, are synthesized through multi-step chemical processes. A practical synthesis of Prazosin involves a four-step method, yielding high purity prazosin hydrochloride directly in the last step (Honkanen et al., 1980). This method can be adapted for other substituted 4-aminoquinazolines, potentially including Prazosin-d8.

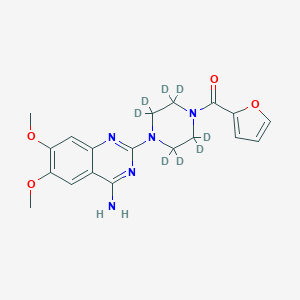

Molecular Structure Analysis

The molecular structure of Prazosin is characterized by a piperazinylquinazoline moiety, which is essential for its activity as an alpha-1-adrenoreceptor antagonist. Modifications to this structure, such as the introduction of deuterium atoms in Prazosin-d8, can impact its binding and pharmacological properties. Studies have shown that transformations in the piperazinylquinazoline structure can lead to compounds with varied affinities and selectivities for alpha1-adrenoreceptors (Rosini et al., 2003).

Chemical Reactions and Properties

Prazosin and its analogs undergo various chemical reactions, particularly in the context of synthesis and interaction with biological targets. The synthesis often involves reactions such as condensation, cyclization, and functional group modifications. The chemical properties are heavily influenced by the structure, especially the piperazinylquinazoline system and its modifications.

Physical Properties Analysis

The physical properties of Prazosin and its derivatives, including solubility, melting point, and crystalline structure, are significant for their pharmaceutical applications. These properties are influenced by the molecular structure and can vary between the parent compound and its deuterated forms like Prazosin-d8.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological systems, are central to the use of Prazosin-d8 in research. Studies on prazosin have shown that its quinazoline moiety is critical for its pharmacological action, and modifications in this structure can lead to altered biological activities (Zunszain et al., 2005).

Aplicaciones Científicas De Investigación

Antitumor Properties in Glioblastoma

- Prazosin, known as an α-adrenergic receptor antagonist primarily for hypertension treatment, exhibits potential antitumor properties. Research on human glioblastoma cells (U251 and U87) revealed that prazosin can reduce cell proliferation, migration, and invasion while promoting apoptosis. This effect is attributed to the downregulation of the PI3K/AKT/mTOR signaling pathway, suggesting prazosin's role in suppressing glioblastoma progression (Zhang & Fan, 2020).

Impact on PTSD-Related Sleep Disturbance

- Prazosin has been evaluated for its effectiveness in reducing trauma-related nightmares and improving sleep in patients with PTSD. A placebo-controlled study showed significant improvements in sleep quality, total sleep time, and REM sleep duration, alongside reductions in trauma-related nightmares and other PTSD symptoms (Taylor et al., 2008).

Pharmacological Profile

- Extensive studies on prazosin's pharmacological properties have been conducted. It's recognized for its ability to lower blood pressure through direct vasodilation, primarily affecting arterioles without causing significant increases in heart rate. Its therapeutic effects are hypothesized to be linked to increased levels of cyclic AMP and cyclic GMP at specific receptor sites (Hess Hj, 1975).

Suppression of Autoimmune Encephalomyelitis

- In animal models, prazosin has demonstrated the ability to suppress clinical and histological expression of experimental autoimmune encephalomyelitis (EAE), particularly in female subjects. This effect is linked to its antagonism of alpha 1-adrenergic receptors, highlighting its potential in treating autoimmune diseases (Brosnan et al., 1985).

Clinical Pharmacokinetics

- Prazosin's pharmacokinetics have been thoroughly reviewed, revealing that it is variably absorbed and primarily eliminated as metabolites with low hypotensive activity. Its pharmacokinetics are influenced by renal, hepatic, and cardiac diseases, as well as by pregnancy and aging, emphasizing the importance of understanding its pharmacokinetic properties for optimal clinical use (Vincent et al., 1985).

Therapeutic Potential in Benign Prostatic Obstruction

- A double-blind crossover study showed prazosin's effectiveness in patients with benign prostatic obstruction. The study observed improvements in maximum and average flow rates, reduction in residual volume and obstructive symptoms, suggesting its therapeutic utility in such conditions (Hedlund et al., 1983).

Effectiveness in Diabetic Nephropathy

- A study on diabetic nephropathy patients with α1-adrenergic receptor autoantibodies showed that prazosin significantly improved hypertension in these patients, indicating its potential effectiveness in treating diabetic nephropathy with refractory hypertension (Zhao & Xu, 2014).

Alpha-Adrenergic Receptor Blockade and Its Clinical Implications

- Prazosin's role as an alpha-1 adrenergic antagonist is significant in treating hypertension and congestive heart failure. Its distinctive pharmacological profile includes minimal increase in heart rate, plasma renin, or norepinephrine levels during treatment, offering insights into new potential applications in medical therapy (Colucci, 1982).

Safety And Hazards

Direcciones Futuras

Prazosin, the non-deuterated analogue of Prazosin-d8, has been demonstrated effective in randomized controlled trials (RCTs) for posttraumatic stress disorder (PTSD) trauma nightmares, distressed awakenings, daytime hyperarousal symptoms, and global clinical function . This suggests potential future directions for the use of Prazosin-d8 in similar applications.

Propiedades

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)/i5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZQIKPVFGBNW-YEBVBAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

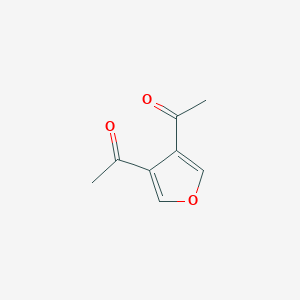

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649145 | |

| Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prazosin-d8 | |

CAS RN |

1006717-55-0 | |

| Record name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)(~2~H_8_)piperazin-1-yl](furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

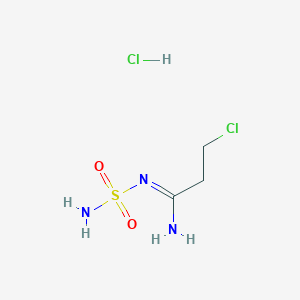

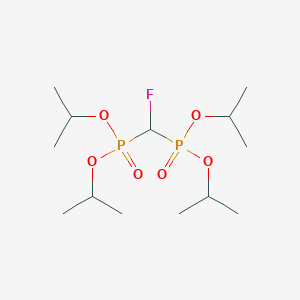

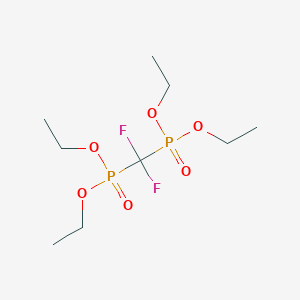

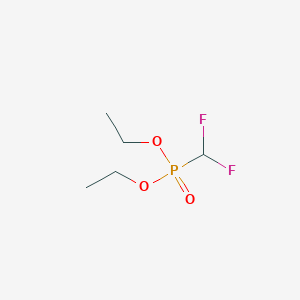

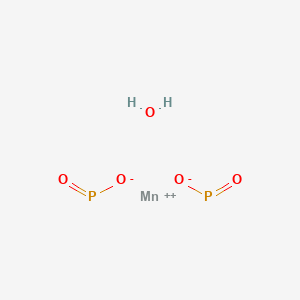

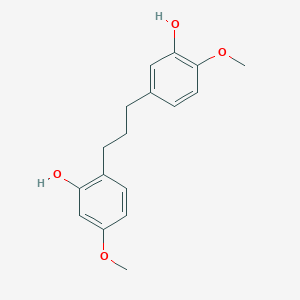

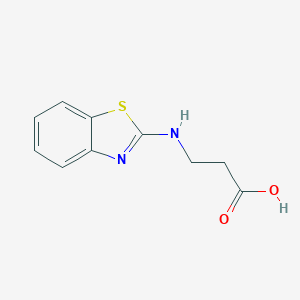

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)